molecular formula C22H22N2O2 B11250839 N-(2,4-dimethylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(2,4-dimethylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11250839
M. Wt: 346.4 g/mol
InChI Key: VNLAAIXMVYLYOU-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a dihydropyridine ring, a carboxamide group, and two methylphenyl groups

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C22H22N2O2/c1-15-8-10-20(17(3)12-15)23-22(26)19-9-11-21(25)24(14-19)13-18-7-5-4-6-16(18)2/h4-12,14H,13H2,1-3H3,(H,23,26)

InChI Key

VNLAAIXMVYLYOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylamine with 2-methylbenzyl chloride, followed by cyclization and oxidation steps to form the dihydropyridine ring and the carboxamide group. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)-N-methylimidoformamide
  • 2-Methoxyphenyl isocyanate
  • Benzamide derivatives

Uniqueness

N-(2,4-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific structural features, such as the dihydropyridine ring and the presence of both 2,4-dimethylphenyl and 2-methylphenyl groups

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